molecular formula C9H12N2O6 B12388451 Uridine-2-13C-1,3-15N2

Uridine-2-13C-1,3-15N2

Cat. No.: B12388451
M. Wt: 247.18 g/mol
InChI Key: DRTQHJPVMGBUCF-CNANCEAGSA-N
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Description

Uridine-2-13C-1,3-15N2 is a labeled nucleoside analog of uridine, where the carbon at position 2 is replaced with carbon-13 and the nitrogens at positions 1 and 3 are replaced with nitrogen-15. This isotopically labeled compound is primarily used in scientific research to study nucleic acid metabolism and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. An epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide-13C with D-erythrose using a modified Kiliani-Fischer synthesis. The aldose epimers are then separated using ion-exchange chromatography. D-[2-13C]Ribose is obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced by preparing [15N2]urea, which is then used to synthesize this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the isotopes at specific positions in the molecule.

Chemical Reactions Analysis

Types of Reactions

Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives.

Scientific Research Applications

Uridine-2-13C-1,3-15N2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA, allowing researchers to track and study RNA synthesis and degradation. The isotopic labels (13C and 15N) enable precise detection and quantification using techniques like NMR spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in RNA metabolism .

Comparison with Similar Compounds

Similar Compounds

    Uridine-13C,15N2: Similar isotopic labeling but may differ in the specific positions of the isotopes.

    Uridine-5-13C: Labeled at the 5th carbon position.

    Uridine-2-13C: Labeled at the 2nd carbon position only.

Uniqueness

Uridine-2-13C-1,3-15N2 is unique due to its specific isotopic labeling at multiple positions, making it highly valuable for detailed metabolic studies. This multi-labeling provides more comprehensive data compared to single-labeled compounds .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

247.18 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1

InChI Key

DRTQHJPVMGBUCF-CNANCEAGSA-N

Isomeric SMILES

C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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